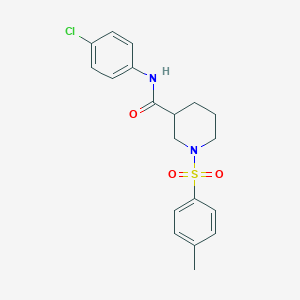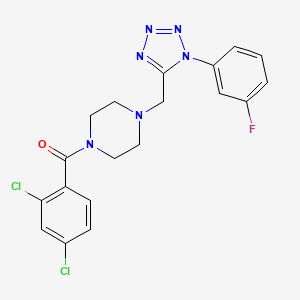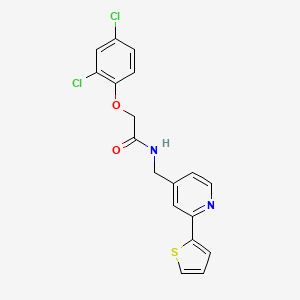
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide, also known as DPA-714, is a selective and high-affinity ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cellular metabolism, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in various scientific research fields.
Applications De Recherche Scientifique
Synthesis and Reactivity
Compounds with structures similar to "2-(2,4-dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide" have been synthesized and studied for their unique reactivity patterns. For example, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines involves the use of chloromethyl precursors and nucleophilic substitution, showcasing the versatility of pyridine derivatives in constructing complex heterocyclic systems (Palamarchuk et al., 2019).
Molecular Docking and Anticancer Activity
The exploration of similar compounds in molecular docking studies and their potential as anticancer agents highlights the significance of structural modifications on biological activity. For instance, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrate the process of optimizing compound structures for targeted biological receptors, offering a glimpse into the drug development process (Sharma et al., 2018).
Antimicrobial and Antioxidant Agents
Compounds featuring pyridine carbonitrile derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. This research direction is crucial for the development of new therapeutic agents and underscores the importance of chemical diversity in medicinal chemistry (H et al., 2015).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-13-3-4-16(14(20)9-13)24-11-18(23)22-10-12-5-6-21-15(8-12)17-2-1-7-25-17/h1-9H,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNBDVODGWEPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B2944050.png)
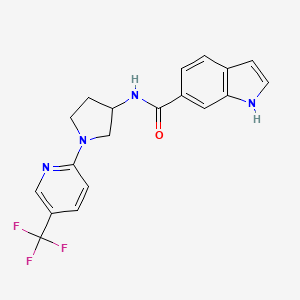

![4-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2944057.png)
![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2944058.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2944059.png)
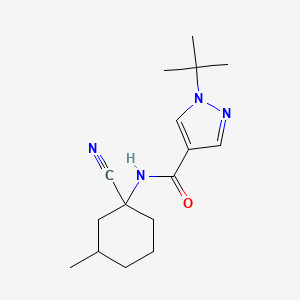
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2944063.png)
![2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile](/img/structure/B2944066.png)

